Dibenzoxazepine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H9NO |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
benzo[d][1,2]benzoxazepine |
InChI |
InChI=1S/C13H9NO/c1-2-6-11-10(5-1)9-14-15-13-8-4-3-7-12(11)13/h1-9H |
InChI Key |
RVSGRNKUJJUAPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NOC3=CC=CC=C23 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Dibenzoxazepine
Established Reaction Pathways for Dibenzoxazepine Core Synthesis
The formation of the central seven-membered oxazepine ring, fused to two benzene (B151609) rings, is the key challenge in this compound synthesis. The established pathways primarily involve the formation of strategic carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds through various cyclization techniques.
Cyclocondensation reactions represent a foundational approach to the this compound core. A common strategy involves the condensation of a 2-aminophenol (B121084) derivative with a suitably substituted benzaldehyde, such as a 2-halobenzaldehyde. researchgate.netresearchgate.net For instance, the synthesis of dibenz[b,f] Current time information in Los Angeles, CA, US.researchgate.netoxazepine can be initiated by the condensation of o-aminophenol and o-chlorobenzaldehyde. This is followed by the formation of a potassium salt, which then undergoes cyclization in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures to yield the target tricycle. researchgate.net
Intramolecular annulation, another key strategy, builds the heterocyclic ring by forming a bond within a single precursor molecule. This can be achieved through reactions like intramolecular nucleophilic aromatic substitution (SNAr). researchgate.net An efficient organocatalyzed annulation cascade has also been developed for the stereoselective functionalization of the this compound scaffold. This method utilizes proline as a catalyst and proceeds through a Mannich reaction followed by an intramolecular aza-Michael cascade sequence, effectively constructing complex polycyclic frameworks. researchgate.net
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as powerful tools for generating molecular diversity with high efficiency and atom economy. nih.govfrontiersin.org Isocyanide-based multicomponent reactions (I-MCRs) have been particularly successful in the synthesis of complex this compound derivatives. nih.gov
The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form a dipeptide-like scaffold. nih.govmdpi.comresearchgate.net This reaction has been adapted for the one-pot synthesis of dibenz[b,f] Current time information in Los Angeles, CA, US.researchgate.netoxazepine-11(10H)-carboxamides. In one such procedure, 2-aminophenols (the amine component), 2-chloro-5-nitrobenzaldehyde (B167295) (the aldehyde), 2-bromobenzoic acids (the acid), and cyclohexyl isocyanide are reacted in the presence of a Lewis acid catalyst like magnesium perchlorate (B79767) (Mg(ClO4)2). ust.hk The resulting linear Ugi product is then subjected to a post-Ugi transformation, typically an intramolecular cyclization, to form the final tricyclic structure. ust.hk
In some variations, the Ugi reaction is used to synthesize pyrrole-fused dibenzoxazepines. This involves the in situ formation of a Huisgen's 1,4-dipole zwitterion from a benzoxazepine imine and an acetylenedicarboxylate, which is then trapped by an isocyanide in a cyclization process. nih.govbeilstein-journals.org
Beyond the classic Ugi reaction, other isocyanide-based MCRs have been developed for synthesizing this compound derivatives, particularly pyrrole-fused systems. beilstein-journals.orgnih.gov An efficient and environmentally friendly approach involves the reaction of cyclic imines (such as this compound itself), gem-diactivated olefins (like 2-benzylidenemalononitrile), and various isocyanides. researchgate.netbeilstein-journals.org These reactions are often performed under solvent-free and catalyst-free conditions, highlighting their green chemistry credentials. researchgate.netbeilstein-journals.org
The proposed mechanism initiates with a nucleophilic attack of the isocyanide on the gem-diactivated olefin, forming a zwitterion intermediate. This intermediate then reacts with the cyclic imine, leading to a cyclization process that yields the final pyrrole-fused this compound product. nih.govbeilstein-journals.org The scope of this reaction has been explored with various substituted components, as detailed in the table below.
| Entry | Isocyanide | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Cyclohexyl isocyanide | MeOH | Room Temp | Trace |
| 2 | Cyclohexyl isocyanide | DCM | Room Temp | Trace |
| 3 | Cyclohexyl isocyanide | Toluene | 100 | 40 |
| 4 | Cyclohexyl isocyanide | Solvent-free | Room Temp | 20 |
| 5 | Cyclohexyl isocyanide | Solvent-free | 60 | 50 |
| 6 | Cyclohexyl isocyanide | Solvent-free | 80 | 65 |
| 7 | Cyclohexyl isocyanide | Solvent-free | 100 | 70 |
| 8 | tert-Butyl isocyanide | Solvent-free | 100 | 75 |
Transition metal-catalyzed cross-coupling reactions are powerful methods for forming C-N and C-O bonds, making them highly suitable for constructing the this compound core. Palladium and copper-based catalytic systems are most commonly employed. researchgate.net
Strategies analogous to the well-known Buchwald-Hartwig (palladium-catalyzed) and Chan-Lam (copper-catalyzed) aminations are used to create the key C-N bond for the seven-membered ring. nih.govbeilstein-archives.org For example, a copper-catalyzed C-N bond coupling between a 2-halobenzoate and an o-phenylenediamine (B120857) can generate a key intermediate that undergoes subsequent intramolecular N-acylation to afford the dibenzodiazepinone core, a close structural analog of this compound. nih.gov Similarly, copper-catalyzed protocols have been specifically applied to the synthesis of indole- and benzimidazole-fused dibenzoxazepines. researchgate.net These methods often offer milder reaction conditions compared to traditional cyclocondensation approaches.
Microwave-assisted organic synthesis has been established as an enabling technology that can dramatically reduce reaction times, improve yields, and lead to cleaner reactions compared to conventional heating methods. rasayanjournal.co.ineurekaselect.com This technology has been successfully applied to the synthesis of dibenzoxazepines.
A notable application combines MCRs with microwave heating. In the synthesis of dibenz[b,f] Current time information in Los Angeles, CA, US.researchgate.netoxazepine-11(10H)-carboxamides, the linear product from an Ugi-4CR is cyclized via an intramolecular SNAr reaction. This cyclization step is efficiently promoted by microwave heating at 120 °C for just 10 minutes, a significant acceleration over conventional methods. ust.hk The synthesis of the this compound core itself, through the reaction of 2-chlorobenzaldehydes and 2-aminophenols, has also been effectively conducted using microwave irradiation. researchgate.net
| Method | Reactant | Conditions | Time | Yield (%) |
|---|---|---|---|---|
| Ugi-4CR + Cyclization | Ugi Product | K₂CO₃, MeOH, Microwave | 10 min | 61-85% |
| Conventional Heating | Ugi Product | K₂CO₃, MeOH, Reflux | Several hours | Lower |
Multicomponent Reactions (MCRs) for this compound Derivatives
Asymmetric Synthesis Approaches for this compound-Fused Systems
The development of stereoselective methods for the synthesis of this compound-fused systems is crucial for accessing chiral molecules with potential biological activity. Recent research has focused on organocatalytic and relay catalysis systems to achieve high levels of enantio- and diastereoselectivity.
Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of the this compound scaffold. An efficient organocatalyzed annulation cascade has been developed for the stereoselective synthesis of polycyclic frameworks containing the this compound motif. This protocol utilizes readily available proline as a catalyst to construct molecules with congested chiral vicinal tertiary centers. dntb.gov.uaresearchgate.net
The scope of this enantioselective annulation has been explored with various substituted dibenzoxazepines, demonstrating the versatility of the method. researchgate.net
Table 1: Organocatalyzed Enantioselective Annulation with Dibenzoxazepines
This table summarizes the results of the organocatalyzed annulation reaction between different this compound derivatives and 2-cyclohexene-1-one.
| Entry | This compound Substituent (1) | Catalyst (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | d.r. | e.e. (%) |
| 1 | H | 20 | Toluene | 16 | 0 | 85 | >20:1 | 98 |
| 2 | 2-Me | 20 | Toluene | 16 | 0 | 82 | >20:1 | 97 |
| 3 | 2-Cl | 20 | Toluene | 16 | 0 | 88 | >20:1 | 99 |
| 4 | 4-Me | 20 | Toluene | 16 | 0 | 80 | >20:1 | 96 |
| 5 | 4-Cl | 20 | Toluene | 16 | 0 | 86 | >20:1 | 98 |
Source: Adapted from Panda, S., et al. (2019). researchgate.net
Relay catalysis, which combines two or more catalytic cycles, has provided a novel and efficient strategy for the asymmetric synthesis of complex molecules. A notable example is the use of a relay organophotoredox/N-heterocyclic carbene (NHC) catalysis system for the highly stereoselective synthesis of this compound-fused pyrrolidinones. nih.govacs.orgfigshare.com
This methodology involves the merger of organic photoredox catalysis with NHC catalysis. The process is initiated by the organic photoredox catalysis-promoted amine oxidation of a wide range of substituted dibenzoxazepines to generate imines. This is followed by an NHC-catalyzed [3+2] annulation reaction with aryl/heteroaryl enals. This synergistic approach leads to the formation of this compound-fused pyrrolidinones with excellent diastereo- and enantioselectivities. nih.govacs.org
A key advantage of this relay catalytic approach is the ability to use safer starting materials, avoiding the direct handling of more hazardous reagents. acs.org The practical applicability of this methodology has been demonstrated through a gram-scale reaction, which proceeded without any significant loss in diastereo- and enantioselectivity. acs.org
Table 2: Relay Catalysis for the Synthesis of this compound-Fused Pyrrolidinones
This table presents the outcomes of the relay organophotoredox/NHC-catalyzed reaction between various substituted dibenzoxazepines and enals.
| This compound Substituent | Enal Substituent | Yield (%) | d.r. | e.r. |
| H | 4-Cl-C6H4 | 85 | >99:1 | 98:2 |
| 2-Me | 4-Cl-C6H4 | 82 | >99:1 | 97.5:2.5 |
| 2-Cl | 4-Cl-C6H4 | 88 | >99:1 | 98.5:1.5 |
| 4-Br | 4-Cl-C6H4 | 86 | >99:1 | 98:2 |
| H | 2-Thienyl | 75 | >99:1 | 97:3 |
Source: Adapted from Singh, A. K., et al. (2023). nih.govacs.org
Derivatization Strategies and Functionalization of the this compound Scaffold
The derivatization and functionalization of the this compound ring system are essential for modulating its physicochemical and biological properties. Strategies include the synthesis of fused polycyclic systems and the introduction of diverse substituents onto the core structure.
Isocyanide-based multicomponent reactions (I-MCRs) have proven to be a highly efficient and facile method for the synthesis of pyrrole-fused this compound derivatives. beilstein-journals.orgresearchgate.netnih.gov This approach involves the reaction of isocyanides, gem-diactivated olefins, and cyclic imines, such as this compound, under solvent- and catalyst-free conditions. This method is environmentally friendly and allows for the production of various bioactive scaffolds. beilstein-journals.orgresearchgate.net
The proposed mechanism for this multicomponent domino reaction begins with the nucleophilic attack of the isocyanide on the gem-diactivated olefin to form a zwitterionic intermediate. This intermediate then undergoes a nucleophilic attack on the this compound imine, followed by cyclization and subsequent rearrangement to yield the pyrrole-fused this compound. beilstein-journals.org
The scope of this reaction has been investigated with various substituted dibenzoxazepines and gem-diactivated olefins. It was observed that electron-withdrawing substituents on the gem-diactivated olefins led to slightly better yields, likely due to their effect on the initial nucleophilic attack by the isocyanide. beilstein-journals.org
Another approach to fused systems involves a domino reaction of aziridinobenzooxazepines. Treatment of these compounds with AlCl3 can lead to an aziridine (B145994) ring-opening followed by a Friedel-Crafts acylation to afford oxazepine derivatives. researchgate.net
Table 3: Synthesis of Pyrrole-Fused Dibenzoxazepines via 3-Component Reaction
This table shows the yields for the synthesis of various pyrrole-fused this compound derivatives using a three-component reaction.
| This compound Substituent | gem-Diactivated Olefin Substituent | Isocyanide | Yield (%) |
| H | Ph | Cyclohexyl | 70 |
| 2-Cl | Ph | Cyclohexyl | 75 |
| 4-Br | Ph | Cyclohexyl | 78 |
| H | 4-NO2-C6H4 | Cyclohexyl | 87 |
| H | 4-MeO-C6H4 | Cyclohexyl | 68 |
Source: Adapted from Norouzi, M., et al. (2024). beilstein-journals.org
The introduction of various substituents onto the this compound ring system is a key strategy for creating diverse chemical libraries for drug discovery and materials science. This can be achieved either by using appropriately substituted precursors during the synthesis of the this compound core or by direct functionalization of the pre-formed scaffold.
Many synthetic routes to dibenzo[b,f] researchgate.netbeilstein-journals.orgoxazepine derivatives rely on the cyclocondensation of substituted precursors. For instance, substituted 2-aminophenols can be reacted with substituted 2-halobenzaldehydes to construct the tricyclic system with a predefined substitution pattern. researchgate.netresearchgate.net Similarly, the reaction of substituted 2-nitro-1-bromobenzene with various substituted phenols provides another route to substituted dibenzoxazepines. researchgate.net This approach allows for the systematic variation of substituents on the aromatic rings of the final product. The influence of the chlorine substitution pattern on the pharmacological properties of dibenzo[b,f] researchgate.netbeilstein-journals.orgoxazepines has been systematically studied, highlighting the importance of this derivatization strategy. nih.gov
Direct functionalization of the this compound nucleus has also been explored. For example, 1,3-dinitrodibenz[b,f] researchgate.netbeilstein-journals.orgoxazepin-11(10H)-one, which is prepared by intramolecular displacement of a nitro group, can undergo further reactions. This dinitro derivative reacts with O- and S-nucleophiles to yield products of mono- or bis-substitution of the nitro groups, with the nitro group at the 3-position being displaced first. nih.gov This regioselectivity is attributed to the steric hindrance at the peri-nitro group in the seven-membered ring. nih.gov N-Alkylation of these nitro-substituted dibenz[b,f] researchgate.netbeilstein-journals.orgoxazepin-11(10H)-ones has been used to synthesize analogues of known antidepressant drugs. nih.gov
While direct electrophilic aromatic substitution reactions such as Friedel-Crafts acylation are common for many aromatic systems, their application to the parent this compound scaffold is less documented in recent literature, with many syntheses opting for the precursor functionalization approach. youtube.comlibretexts.orgyoutube.com
Molecular Structure and Conformational Analysis of Dibenzoxazepine
Isomeric Configurations and Ring Fusion Effects in Dibenzoxazepines
The constitutional isomerism in dibenzoxazepines is determined by the positions at which the benzene (B151609) rings are fused to the central oxazepine ring. The most extensively studied and pharmacologically relevant isomer is dibenz[b,f] wikimedia.orgdrugfuture.comoxazepine. wikimedia.org In this configuration, the benzene rings are fused to the 'b' and 'f' faces of the 1,4-oxazepine (B8637140) ring. Other isomeric forms, such as dibenz[b,e] wikimedia.orgdrugfuture.comoxazepine, exist but are less common in medicinal applications.
Conformational Dynamics of the Seven-Membered Oxazepine Ring
The seven-membered oxazepine ring is not static; it is subject to conformational flexing. To minimize steric and torsional strain, this ring can adopt several non-planar conformations, with the most common being boat, twist-boat, and chair forms. The interconversion between these conformations represents the conformational dynamics of the molecule.
Theoretical studies and experimental data from derivatives indicate that the oxazepine ring in the dibenz[b,f] wikimedia.orgdrugfuture.comoxazepine system often adopts a twist-boat or boat-like conformation. researchgate.netresearchgate.net For instance, a dibenz[b,f] wikimedia.orgdrugfuture.comoxazepine derivative was found to have its seven-membered oxazepine ring in a twist-boat conformation. researchgate.net Another study on nitroxazepine, a dibenzoxazepine antidepressant, revealed a boat conformation for the heterocyclic ring. researchgate.net
The conformational preference is influenced by the nature and position of substituents on the tricyclic system. The energy barrier for the interconversion between different conformations, often referred to as ring inversion, is a key parameter that defines the conformational flexibility of the scaffold. Computational methods, such as Density Functional Theory (DFT), are employed to model these conformations and calculate their relative energies. researchgate.netnih.gov
The puckering of the seven-membered ring can be quantitatively described by Cremer-Pople puckering parameters, which define the extent and nature of the non-planarity. chemrxiv.org These parameters, along with endocyclic torsion angles, provide a detailed picture of the ring's conformation. chemrxiv.orgqmul.ac.uk The dynamic equilibrium between different conformers can be crucial for receptor binding, as one particular conformation may be preferentially recognized by a biological target.
Structural Characterization by X-ray Crystallography of this compound Compounds
X-ray crystallography provides definitive experimental evidence for the three-dimensional structure of molecules in the solid state, including precise bond lengths, bond angles, and torsional angles. The crystal structures of several this compound derivatives, notably loxapine (B1675254) and amoxapine (B1665473), have been elucidated, offering a detailed view of the tricyclic framework.
A seminal study by Cosulich and Lovell in 1977 determined the crystal structures of loxapine (2-chloro-11-(4-methyl-1-piperazinyl)dibenz[b,f] wikimedia.orgdrugfuture.comoxazepine) and amoxapine (2-chloro-11-(1-piperazinyl)dibenz[b,f] wikimedia.orgdrugfuture.comoxazepine). wikimedia.orgdrugfuture.comwikipedia.orgiucr.org These studies confirmed the non-planar, folded nature of the this compound nucleus. In these structures, the central oxazepine ring adopts a boat conformation, and the piperazine (B1678402) ring substituent is found in a chair conformation.
More recent crystallographic studies on salts of loxapine and amoxapine have further refined our understanding of their solid-state structures. For example, the crystal structure of loxapine succinate (B1194679) has been determined, revealing details about its crystal packing and intermolecular interactions. researchgate.net Similarly, the crystal structure of a mixed solvated form of amoxapine acetate (B1210297) has been reported, providing insights into the hydrogen bonding networks and the conformation of the protonated amoxapine molecule. researchgate.netnih.govscilit.com
The data obtained from these crystallographic studies are invaluable for computational modeling and structure-based drug design, allowing for a precise understanding of the conformational properties of the this compound scaffold.
Below is a table summarizing key crystallographic data for a loxapine derivative.
| Parameter | Value |
| Compound | Loxapine Succinate |
| Systematic Name | 4-(2-chlorodibenzo[b,f] wikimedia.orgdrugfuture.comoxazepin-11-yl)-1-methylpiperazin-1-ium 3-carboxypropanoate |
| Molecular Formula | C₁₈H₁₉ClN₃O⁺·C₄H₅O₄⁻ |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
Data sourced from a study on loxapine succinate, which is a salt of the this compound derivative loxapine. researchgate.netiucr.org
Computational Chemistry and Theoretical Modeling of Dibenzoxazepine
Quantum Chemical Calculations for Dibenzoxazepine Systems
Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound structures at the electronic level.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has been effectively applied to this compound derivatives to elucidate their electronic properties. researcher.life DFT calculations help in understanding the ground state electronic structure and properties that arise from it. wikipedia.orgaps.orgrsc.org For instance, studies on this compound-fused heteroaromatics have utilized DFT to analyze their photophysical features, which are crucial for applications in optoelectronic devices. rsc.orgrsc.org These calculations can reveal how modifications to the this compound core influence the electronic landscape of the molecule, affecting its reactivity and potential as a material for organic light-emitting diodes (OLEDs). rsc.orgrsc.org
Research has shown that the electronic properties of this compound derivatives, such as those fused with 1,4-dihydropyrrolo[3,2-b]pyrroles (DHPPs), are significantly influenced by their rigid molecular architecture. rsc.orgrsc.org This rigidity can lead to desirable features like excellent blue color purity in emissions. rsc.orgrsc.org Computational studies using DFT have highlighted that the relative energies of dark and bright excited states are key to the emission properties of these compounds. rsc.orgrsc.org
Table 1: Selected DFT-Calculated Electronic Properties of a this compound-DHPP Hybrid
| Property | Value | Description |
| Emission Color Purity (FWHM) | 0.435 eV | A measure of the narrowness of the emission spectrum, indicating high color purity. rsc.orgrsc.org |
| First Oxidation Potential | 0.7 V to 1.0 V vs. Fc/Fc+ | Indicates the energy of the highest occupied molecular orbital (HOMO) and the ease of removing an electron. rsc.org |
| Fluorescence Quantum Yield | > 80% | Represents the efficiency of the fluorescence process. rsc.org |
FWHM: Full Width at Half Maximum; Fc/Fc+: Ferrocene/Ferrocenium redox couple.
Molecular orbital (MO) analysis provides a detailed picture of the electron distribution and energy levels within a molecule. researchgate.netajchem-a.com For this compound derivatives, understanding the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is crucial for predicting their chemical reactivity and electronic behavior. researchgate.net The energy gap between HOMO and LUMO, for example, is a key parameter in determining the electronic and optical properties of these molecules. ajchem-a.com
Studies on dibenzoazepine analogues have used MO computations to investigate the influence of substituents on the geometry and aromaticity of the central ring. mdpi.com For instance, the delocalization of the lone pair of electrons on the nitrogen atom is a significant factor. mdpi.com In 5H-dibenzo[b,f]azepine, this delocalization is substantial, with the nitrogen lone pair having high occupancy and participation from neighboring atoms. mdpi.com This delocalization can be even more pronounced in related structures like 10,11-dihydro-5H-dibenzo[b,f]azepine. mdpi.com Such analyses are vital for designing molecules with specific electronic properties, for example, as candidates for optoelectronic materials. beilstein-journals.org
Table 2: Natural Bond Orbital (NBO) Analysis for Selected Dibenzoazepine Analogues
| Compound | Parameter | Value |
| 5H-dibenzo[b,f]azepine | Nitrogen Lone Pair Occupancy | 1.7909 |
| Nitrogen Lone Pair Location | 89.3911% | |
| Neighboring Atom Participation | 1.192% and 0.822% |
Data derived from theoretical studies on dibenzoazepine analogues. mdpi.com
Molecular Dynamics and Simulation Studies for this compound Interactions
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into the interactions between this compound-based molecules and their biological targets or surrounding environment. dovepress.comdiva-portal.org These simulations can model complex processes that are difficult to observe experimentally, such as the binding of a drug to its receptor. nih.govanalis.com.my
For example, MD simulations have been employed to model the interactions between benzodiazepines, a related class of compounds, and various adulterants, predicting the most stable structures and their effects on spectroscopic signatures. nih.gov While specific MD studies on this compound interactions are less commonly published, the principles are directly applicable. For instance, in the context of drug development, MD simulations could be used to investigate how a this compound derivative like loxapine (B1675254) interacts with its target receptors, such as dopamine (B1211576) and serotonin (B10506) receptors. nih.gov These simulations can reveal key intermolecular interactions, like hydrogen bonds and pi-alkyl bonds, that stabilize the drug-receptor complex. dovepress.com
Chemoinformatics and Quantitative Structure-Activity Relationships (QSAR) of Dibenzoxazepines
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are essential computational tools in drug discovery for establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. eu.orgvscht.czmdpi.com These methods are used to predict the activity of new, unsynthesized compounds and to guide the optimization of lead compounds. ijpsonline.com
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic properties. ijpsonline.comgoogle.comiupac.org For a series of this compound derivatives, CoMFA can be used to build a model that predicts their bioactivity, for instance, as receptor antagonists. mdpi.com
In a typical CoMFA study, the molecules are aligned, and their steric and electrostatic fields are calculated at various points on a 3D grid. google.com Statistical methods, such as Partial Least Squares (PLS), are then used to derive a correlation between these field values and the observed biological activities. ijpsonline.comgoogle.com The results are often visualized as 3D contour maps, which indicate regions where changes in steric bulk or electrostatic charge are likely to enhance or decrease activity. mdpi.com For example, a CoMFA study on 11H-dibenz[b,e]azepine and dibenz[b,f] researcher.lifeebi.ac.ukoxazepine derivatives as TRPA1 receptor agonists yielded a statistically significant model with a cross-validated correlation coefficient (r²cv) of 0.631 and a high predictive power (r²pred) of 0.967. mdpi.com
Table 3: Statistical Parameters from a CoMFA Study on this compound Derivatives
| Parameter | Value | Description |
| r²cv (Cross-validated r²) | 0.631 | Indicates the internal predictive ability of the model. mdpi.com |
| r² (Non-cross-validated r²) | 0.986 | Represents the goodness of fit of the model to the training data. mdpi.com |
| r²pred (Predictive r²) | 0.967 | Measures the predictive power of the model on an external test set. mdpi.com |
| Steric Field Contribution | 0.541 | The proportion of the variance in activity explained by steric factors. mdpi.com |
| Electrostatic Field Contribution | 0.459 | The proportion of the variance in activity explained by electrostatic factors. mdpi.com |
Data from a study on 11H-dibenz[b,e]azepine and dibenz[b,f] researcher.lifeebi.ac.ukoxazepine derivatives. mdpi.com
Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that complements CoMFA. nih.govnih.gov Instead of using Lennard-Jones and Coulombic potentials, CoMSIA calculates similarity indices based on different physicochemical properties, including steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.govresearchgate.netmdpi.com A key advantage of CoMSIA is that it avoids singularities at atomic positions and often produces more easily interpretable contour maps. nih.gov
CoMSIA has been successfully applied to various classes of compounds to understand their structure-activity relationships. researchgate.netnih.govnih.gov For this compound analogs, a CoMSIA study could provide valuable insights into which physicochemical properties are most important for their biological activity. For example, a study on 11H-dibenz[b,e]azepine and dibenz[b,f] researcher.lifeebi.ac.ukoxazepine derivatives generated a CoMSIA model with an r²cv of 0.542 and an r²pred of 0.981. mdpi.com The resulting contour maps can guide medicinal chemists in designing new analogs with improved potency by highlighting regions where specific properties like hydrophobicity or hydrogen bonding are favorable. researchgate.netresearchgate.net
Table 4: Statistical Parameters from a CoMSIA Study on this compound Derivatives
| Parameter | Value | Description |
| r²cv (Cross-validated r²) | 0.542 | Indicates the internal predictive ability of the model. mdpi.com |
| r² (Non-cross-validated r²) | 0.981 | Represents the goodness of fit of the model to the training data. mdpi.com |
| r²pred (Predictive r²) | 0.981 | Measures the predictive power of the model on an external test set. mdpi.com |
Data from a study on 11H-dibenz[b,e]azepine and dibenz[b,f] researcher.lifeebi.ac.ukoxazepine derivatives. mdpi.com
Predictive Modeling for this compound Biological Activity
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, establishes a mathematical correlation between the chemical structure of this compound derivatives and their biological activity. These models are crucial for screening virtual libraries and prioritizing the synthesis of compounds with potentially enhanced efficacy.
The antipsychotic activity of drugs, including those with a this compound scaffold like loxapine, is often linked to their affinity for dopamine and serotonin receptors. QSAR models have been developed for large datasets of antipsychotic agents, correlating their binding affinities (pKi values) at various receptors with physicochemical and structural descriptors. researchgate.net One such study utilized the Molecular Operating Environment (MOE) software to generate 2D and internal-3D descriptors for a wide range of typical and atypical antipsychotics. researchgate.net The resulting linear QSAR models demonstrated significant predictive power for binding affinities at dopamine D1-D4 and serotonin 5-HT2A and 5-HT2C receptors. researchgate.net The statistical quality of these models, indicated by high correlation coefficients (r²) and cross-validated correlation coefficients (q²), confirms their utility in predicting the biological activity of new compounds. researchgate.net
The fundamental principle of QSAR is that the biological effect of a compound is related to its structure, which is described by various calculated parameters or "descriptors". nih.gov These models can range from two-dimensional (2D-QSAR), using topological descriptors, to three-dimensional (3D-QSAR) approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which consider the 3D conformation of molecules and their interaction fields. mdpi.commdpi.com For antipsychotics, descriptors related to hydrophobicity, electrostatics, and hydrogen bonding capabilities are often crucial for receptor binding. nih.gov
| Receptor Target | Cross-Validated Correlation Coefficient (q²) | Correlation Coefficient (r²) |
|---|---|---|
| Dopamine D1 | 0.63 - 0.76 | 0.70 - 0.78 |
| Dopamine D2 | 0.63 - 0.76 | 0.70 - 0.78 |
| Dopamine D3 | 0.63 - 0.76 | 0.70 - 0.78 |
| Dopamine D4 | 0.63 - 0.76 | 0.70 - 0.78 |
| Serotonin 5-HT2A | 0.63 - 0.76 | 0.70 - 0.78 |
| Serotonin 5-HT2C | 0.63 - 0.76 | 0.70 - 0.78 |
Molecular Docking and Ligand-Target Interaction Prediction for Dibenzoxazepines
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding mode and affinity. scitechnol.com This method is essential for understanding the molecular basis of a drug's action and for structure-based drug design. For this compound derivatives, docking studies have been crucial in elucidating their interactions with key biological targets, such as dopamine and serotonin receptors, which are central to their antipsychotic effects. researchgate.netdergipark.org.tr
Studies on the dopamine D2 receptor (D2R) have used homology models and crystal structures (e.g., PDB ID: 6CM4) to investigate how dibenzoxazepines like loxapine bind. researchgate.netdergipark.org.trmdpi.com Docking simulations indicated that loxapine and the structurally similar drug clozapine (B1669256) bind to the D2R with their chlorine atoms in different orientations. researchgate.net The chlorine atom of loxapine was predicted to be oriented towards transmembrane helices (TMHs) 5 and 6. researchgate.net Key interactions for D2R ligands often involve an ionic bond with Asp114 and hydrogen bonds with a serine microdomain (Ser193, Ser194, Ser197) in TMH5. mdpi.com Similarly, docking studies of loxapine into the serotonin 5-HT2A receptor (PDB ID: 6A93) have been performed to compare its binding potential against other antipsychotics. dergipark.org.tr
Beyond their primary neurological targets, computational studies have explored other potential activities for dibenzoxazepines. For instance, amoxapine (B1665473) and loxapine were investigated as inhibitors of bacterial β-glucuronidase (GUS), an enzyme linked to chemotherapy-induced diarrhea. nih.govnih.gov Docking and molecular dynamics simulations showed that amoxapine and its metabolites bind within the GUS active site, forming a crucial hydrogen bond with the residue E413 and establishing aromatic interactions with F365'. nih.govnih.gov These computational predictions helped rationalize the potent in vitro inhibition observed for these compounds. nih.gov
| Compound | Target Protein | PDB ID of Target | Key Interacting Residues/Regions | Reference |
|---|---|---|---|---|
| Loxapine | Dopamine D2 Receptor (D2R) | Model-based / 6CM4 | TMH5, TMH6, Asp114, Serine microdomain | researchgate.netdergipark.org.trmdpi.com |
| Loxapine | Serotonin 5-HT2A Receptor | 6A93 | Not specified | dergipark.org.tr |
| Amoxapine | Bacterial β-glucuronidase (GUS) | Not specified | E413, F365' | nih.govnih.gov |
| Loxapine | Bacterial β-glucuronidase (GUS) | Not specified | E413, F365' | nih.govnih.gov |
| 7-hydroxyamoxapine | Bacterial β-glucuronidase (GUS) | Not specified | E413, F365' | nih.govnih.gov |
| 8-hydroxyamoxapine | Bacterial β-glucuronidase (GUS) | Not specified | E413, F365' | nih.govnih.gov |
Advanced Spectroscopic Characterization of Dibenzoxazepine
Vibrational Spectroscopy (IR, Raman) for Dibenzoxazepine Structural Elucidation
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for identifying the functional groups present within the this compound scaffold. These methods probe the characteristic vibrational modes (stretching, bending) of chemical bonds.
In IR spectroscopy, the this compound core exhibits several key absorption bands. The asymmetric C-O-C stretching vibration of the ether linkage within the central seven-membered oxazepine ring is typically observed in the 1220-1260 cm⁻¹ region. The aromatic C-H stretching vibrations from the two benzo rings appear above 3000 cm⁻¹, while the aromatic C=C ring stretching vibrations produce a series of sharp peaks between 1450 and 1600 cm⁻¹. A crucial diagnostic peak is the C=N stretching vibration of the imine group in the central ring, which typically presents a strong absorption band around 1630-1650 cm⁻¹.
For substituted derivatives like loxapine (B1675254), additional peaks corresponding to the side chain become apparent. The C-N stretching vibrations of the piperazine (B1678402) ring can be found in the 1100-1200 cm⁻¹ range. For amoxapine (B1665473), the N-H bending of the secondary amine in the piperazine ring is also observable. Raman spectroscopy provides complementary information, being particularly sensitive to the symmetric vibrations of the non-polar aromatic rings and the C=N bond, thereby reinforcing the structural assignment made by IR spectroscopy.
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Description |
|---|---|---|---|
| C-H Stretch (Aromatic) | Ar-H | 3020 - 3080 | Stretching of C-H bonds on the fused benzene (B151609) rings. |
| C=N Stretch | Imine | 1645 - 1655 | Stretching of the carbon-nitrogen double bond in the central oxazepine ring. |
| C=C Stretch (Aromatic) | Ar C=C | 1450 - 1600 | A series of bands corresponding to the skeletal vibrations of the benzene rings. |
| C-O-C Stretch (Asymmetric) | Aryl Ether | 1230 - 1250 | Asymmetric stretching of the ether linkage in the central ring. |
| C-N Stretch (Aliphatic) | Piperazine Amine | 1130 - 1170 | Stretching of the C-N bonds within the piperazine side chain. |
| C-Cl Stretch | Aryl Halide | 750 - 780 | Stretching of the carbon-chlorine bond on the aromatic ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, while two-dimensional (2D) NMR experiments establish atomic connectivity.
In the ¹H NMR spectrum of a typical this compound derivative, the protons on the two fused aromatic rings resonate in the downfield region, typically between δ 6.8 and 7.5 ppm. Due to restricted rotation and the asymmetric nature of the molecule, these protons often display complex, overlapping multiplet patterns. The chemical shifts are highly sensitive to the position and nature of substituents; for instance, the chlorine atom in loxapine deshields adjacent protons. Protons of the piperazine side chain appear in the upfield aliphatic region, generally between δ 2.5 and 3.8 ppm.
The ¹³C NMR spectrum provides complementary data. The imine carbon (C=N) is a key diagnostic signal, appearing significantly downfield around δ 160-165 ppm. Aromatic carbons resonate between δ 115 and 155 ppm, with the carbon atom attached to the ether oxygen (C-O) appearing at the lower end of this range (around 152 ppm) and the carbon attached to the chlorine atom showing a distinct shift. The aliphatic carbons of the piperazine ring are observed in the δ 45-55 ppm region. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning all proton and carbon signals and confirming the covalent bonding framework of the entire molecule.
| Atom Type | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Aromatic Protons/Carbons | Benzo Rings | 6.8 - 7.5 (m) | 120 - 145 |
| Aromatic Carbon (C-Cl) | C2 | - | ~134.5 |
| Aromatic Carbon (C-O) | C11a | - | ~152.1 |
| Imine Carbon | C11 | - | ~162.3 |
| Piperazine Protons | -CH₂-N(CH₃) | ~2.6 (t) | ~55.0 |
| Piperazine Protons | -CH₂-N(Ring) | ~3.6 (t) | ~47.5 |
| Methyl Proton/Carbon | N-CH₃ | ~2.4 (s) | ~46.0 |
Note: (s) = singlet, (t) = triplet, (m) = multiplet. Shifts are approximate and can vary with solvent and experimental conditions.
High-Resolution Mass Spectrometry (HR-MS) for this compound Analysis
High-Resolution Mass Spectrometry (HR-MS) is essential for confirming the elemental composition and probing the fragmentation behavior of this compound molecules. Unlike low-resolution MS, HR-MS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or five decimal places), allowing for the unambiguous determination of a molecule's elemental formula.
For a compound like loxapine (C₁₈H₁₈ClN₃O), HR-MS analysis in positive ion mode will detect the protonated molecule [M+H]⁺ at a measured m/z that precisely matches its calculated exact mass. The presence of a chlorine atom is unequivocally confirmed by the characteristic isotopic pattern of the molecular ion, which shows two peaks separated by approximately 2 Da in a ~3:1 abundance ratio, corresponding to the ³⁵Cl and ³⁷Cl isotopes.
Tandem mass spectrometry (MS/MS) experiments provide further structural confirmation through controlled fragmentation. The most common fragmentation pathway for piperazine-substituted dibenzoxazepines involves the cleavage of the piperazine ring. For loxapine, the primary fragmentation event is the loss of the N-methylpiperazine side chain, leading to a prominent fragment ion corresponding to the chlorinated this compound core. Subsequent fragmentations can involve losses of small molecules like CO or HCN from the tricyclic system.
| Ion | Formula | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Description |
|---|---|---|---|---|
| [M+H]⁺ | C₁₈H₁₉³⁵ClN₃O⁺ | 328.1211 | 328.1213 | Protonated molecular ion. |
| [M+H+2]⁺ | C₁₈H₁₉³⁷ClN₃O⁺ | 330.1182 | 330.1184 | Isotopic peak confirming one chlorine atom. |
| Fragment 1 | C₁₃H₈³⁵ClNO⁺ | 229.0294 | 229.0292 | This compound core after cleavage of the piperazine side chain. |
| Fragment 2 | C₈H₁₁N₂⁺ | 100.0971 | 100.0970 | Protonated N-methylpiperazine side chain. |
Electronic Spectroscopy and Photophysical Properties of Dibenzoxazepines
Electronic spectroscopy probes the interaction of this compound compounds with ultraviolet (UV) and visible light, providing information on their conjugated π-electron systems and excited-state properties.
The UV-Vis absorption spectrum of a this compound derivative is dominated by intense absorption bands in the UV region, arising from π→π* electronic transitions within the extended aromatic system. A typical spectrum, such as that for loxapine in methanol, shows a strong peak around 250-260 nm and a broader shoulder or peak at longer wavelengths, around 290-300 nm. The exact position (λ_max) and intensity (molar absorptivity, ε) of these bands are influenced by substituents on the aromatic rings and the solvent environment.
While many extended aromatic systems are fluorescent, the fluorescence properties of this compound derivatives are highly structure-dependent. Some derivatives exhibit weak to moderate fluorescence, with emission maxima typically in the near-UV or blue region of the spectrum (350-450 nm). The difference between the absorption and emission maxima is known as the Stokes shift, which provides insight into the geometric relaxation of the molecule in the excited state. The fluorescence quantum yield (Φ_F), a measure of emission efficiency, is often low for these compounds, suggesting that non-radiative decay pathways, such as intersystem crossing or internal conversion, are highly competitive processes.
| Parameter | Symbol | Typical Value | Description |
|---|---|---|---|
| Absorption Maximum | λ_abs | ~255 nm, ~295 nm | Wavelengths of maximum light absorption due to π→π* transitions. |
| Molar Absorptivity | ε | 10,000 - 25,000 M⁻¹cm⁻¹ | A measure of how strongly the compound absorbs light at λ_abs. |
| Emission Maximum | λ_em | ~380 nm | Wavelength of maximum fluorescence emission. |
| Stokes Shift | Δν | ~85 nm (or ~8000 cm⁻¹) | Energy difference between the lowest energy absorption and the highest energy emission. |
| Fluorescence Quantum Yield | Φ_F | < 0.1 | Efficiency of the fluorescence process (ratio of photons emitted to photons absorbed). |
To understand the fate of dibenzoxazepines after light absorption, time-resolved spectroscopic techniques are employed. Time-resolved fluorescence spectroscopy, for example, measures the fluorescence lifetime (τ_F), which is the average time the molecule spends in the excited singlet state before returning to the ground state. For many this compound derivatives, these lifetimes are typically in the low nanosecond (1-5 ns) or even sub-nanosecond range, consistent with their low fluorescence quantum yields and the presence of efficient deactivation channels.
One such channel is intersystem crossing (ISC) to the triplet state. This process can be investigated using techniques like nanosecond transient absorption spectroscopy. Upon photoexcitation with a laser pulse, this method can detect the absorption spectrum of the newly formed, short-lived triplet state. Studying the formation and decay kinetics of this triplet state is crucial for understanding the potential photochemistry and photosensitizing properties of these compounds.
Integration with Advanced Analytical Platforms for this compound Characterization
In real-world applications, this compound compounds are often present in complex mixtures, such as synthetic reaction crudes, formulated products, or biological matrices. To analyze these samples, spectroscopic detectors are integrated with powerful separation techniques, creating hyphenated analytical platforms.
The most prominent of these is Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version, LC-MS/MS. In this setup, an LC system first separates the components of the mixture based on their physicochemical properties. As each component elutes from the column, it is introduced into the mass spectrometer, which acts as a highly specific and sensitive detector. This allows for the simultaneous quantification and identification of a target this compound derivative, its precursors, and its metabolic products in a single analytical run. For quantitative analysis, Selected Reaction Monitoring (SRM) is often used, providing exceptional sensitivity and selectivity by monitoring a specific fragmentation transition of the parent ion to a product ion.
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable hyphenated technique, although it is more suitable for this compound derivatives that are either naturally volatile or can be chemically derivatized to increase their volatility and thermal stability. It is widely used in forensic and quality control laboratories for screening and confirmation purposes. The combination of chromatographic retention time from the GC and the mass spectrum from the MS provides two independent points of confirmation for the identity of the compound.
Structure Activity Relationship Sar Studies of Dibenzoxazepine Derivatives
Correlating Structural Modifications with Biological Activities of Dibenzoxazepines
Modifications to the dibenzoxazepine core have profound effects on the biological activity of the resulting derivatives. ontosight.ai The tricyclic system, consisting of two benzene (B151609) rings fused to a central seven-membered oxazepine ring, serves as the foundational structure for many antipsychotic and antidepressant medications. ontosight.ai
Key positions for modification include the nitrogen atom of the oxazepine ring, the aromatic rings, and the exocyclic basic side chain. For instance, the nature of the substituent on the basic nitrogen of a side chain can significantly impact receptor binding affinity. In a series of this compound analogs, increasing the size of the alkyl substituent at the tertiary amine nitrogen of a tetrahydro-pyridinyl moiety led to varied effects on dopamine (B1211576) receptor binding depending on the specific this compound series. nih.gov
Furthermore, the type of heterocyclic ring fused to the benzene rings is critical. There are three isomeric this compound systems, with the dibenz[b,f] ontosight.aiontosight.aioxazepine isomer being the most pharmacologically significant and found in antipsychotics like loxapine (B1675254). The substitution of the oxygen atom in the central ring with nitrogen to form a dibenzo[b,e] ontosight.aiontosight.aidiazepin-1-one can enhance hydrogen-bonding capacity, which may improve receptor binding for anticonvulsant applications.
Liegeois and colleagues reported that extending the alkyl group on a side chain attached to the aliphatic ring of this compound led to a significant decrease in binding affinity for both dopamine and serotonin (B10506) receptors. nih.gov This highlights the sensitivity of the biological activity to even subtle changes in the molecular structure.
Identification of Pharmacophore Features in this compound Compounds
A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. columbiaiop.ac.in For this compound derivatives, pharmacophore models often include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic regions. researchgate.net
The generation of these models can be achieved through two primary methods: a direct approach using receptor-ligand complex structures or an indirect method based on a collection of ligands known to interact with a target receptor. columbiaiop.ac.in For instance, a pharmacophore model for dopamine D2 receptor antagonists might include a hydrogen bond acceptor, a hydrophobic aromatic feature, and a positive ionizable feature.
Molecular dynamics analysis of loxapine's interaction with the D2 receptor revealed key pharmacophoric interactions. nih.gov The piperazine (B1678402) ring of loxapine forms an ionic bond with an aspartic acid residue, while the chlorine atom and the benzene ring engage in interactions with serine and phenylalanine residues, respectively. nih.gov These specific interactions underscore the importance of the spatial arrangement of these chemical features for potent receptor binding.
Pharmacophore models are valuable tools for virtual screening of compound libraries to identify new potential leads and for guiding the design of novel derivatives with improved potency and selectivity. columbiaiop.ac.in
Influence of Substituent Effects on this compound Receptor Binding Affinity
The nature and position of substituents on the this compound scaffold play a pivotal role in modulating receptor binding affinity and selectivity. ontosight.ai Electron-withdrawing and electron-donating groups can significantly alter the electronic properties of the molecule, thereby influencing its interaction with receptor binding sites. mdpi.com
For example, in a study of dibenzazecine compounds, the replacement of hydroxyl groups with methoxy (B1213986) groups resulted in a dramatic decrease in affinity at all tested receptors. nih.gov This suggests that the hydrogen-bonding capability of the hydroxyl groups is crucial for potent receptor interaction. Similarly, increasing the size of the substituent on the nitrogen atom, such as replacing a methyl group with an allyl group, also led to a decrease in affinity. nih.gov
Research on pyrrole-fused this compound derivatives showed that electron-withdrawing substituents on the this compound core increased reaction efficiency in their synthesis, while electron-donating substituents decreased it. beilstein-journals.org This indicates that the electronic nature of the substituents can influence not only biological activity but also the chemical reactivity of the scaffold.
Table 1: Influence of Substituents on Receptor Binding Affinity of Dibenzazecine Derivatives nih.gov
| Compound | Substituent Modification | Effect on Receptor Affinity |
| LE400 | Replacement of hydroxyl with methoxy groups | Dramatically decreased affinity at all tested receptors |
| LE401 | Increase in the size of the nitrogen substituent (allyl group) | Decreased affinity at all tested receptors |
This table is based on qualitative data described in the referenced study.
Stereochemical Implications in this compound Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a significant impact on the biological activity of this compound derivatives. The introduction of chiral centers can lead to enantiomers, which may exhibit different pharmacological profiles.
For instance, the enantioselective alkylation of dibenzo[b,f] ontosight.aiontosight.aioxazepines can produce chiral derivatives with varying biological activities. researchgate.net The synthesis of this compound-fused pyrrolidinones has been achieved with high diastereo- and enantioselectivities, highlighting the potential for creating stereochemically pure compounds. researchgate.net
The binding of enantiomeric pairs of molecules to a receptor can differ significantly. For example, in studies with synthetic receptors, the binding affinity for D- and L-enantiomers of certain molecules can vary by an order of magnitude. mdpi.com This enantioselectivity is often driven by specific interactions, such as π-π stacking, that are only possible for one enantiomer. mdpi.com
While specific studies on the stereochemical implications for all this compound derivatives are not extensively detailed in the provided context, the general principles of stereochemistry in drug design suggest that the spatial arrangement of substituents is a critical factor in determining receptor binding and biological activity.
Design Principles for Enhanced this compound Biological Activity
The design of novel this compound derivatives with enhanced biological activity is guided by several key principles derived from SAR studies. One important strategy is bioisosteric replacement, where a functional group is replaced by another with similar physical and chemical properties to improve potency, selectivity, or pharmacokinetic properties. nih.govdrughunter.com
For example, replacing a hydroxyl group with an amine group can be a viable strategy as both can participate in hydrogen bonding. u-tokyo.ac.jp Another example is the use of a tetrazole ring as a bioisostere for a carboxylic acid, which can improve lipophilicity and membrane permeability. ipinnovative.com
Rational drug design can also be employed to optimize existing compounds. For instance, to reduce the antipsychotic activity of loxapine while retaining its antibacterial properties, researchers replaced the piperazine ring with a long carbon chain, a non-aromatic ring, or an aromatic ring. nih.gov This was based on the knowledge that extending the alkyl group on the side chain decreases dopamine and serotonin receptor affinity. nih.gov
Furthermore, computational methods such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling are invaluable in the design process. columbiaiop.ac.in These tools help in understanding the relationship between chemical structure and biological activity and can predict the activity of novel compounds before they are synthesized. columbiaiop.ac.in
Molecular Mechanisms of Dibenzoxazepine Biological Interaction
Receptor Binding and Modulation by Dibenzoxazepine
This compound derivatives exhibit a broad range of affinities for numerous receptor systems within the central nervous system and periphery. Their ability to simultaneously interact with multiple targets is a hallmark of their molecular activity. The primary interactions involve G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors, leading to a cascade of downstream intracellular signaling events.
The most extensively characterized interactions of this compound compounds are with GPCRs, particularly the aminergic receptors involved in neurotransmission. The tricyclic structure of these molecules allows them to fit into the transmembrane binding pockets of these receptors, acting predominantly as antagonists.
This compound analogs, most notably loxapine (B1675254), are potent antagonists at dopamine (B1211576) receptors. This antagonism is a cornerstone of their biological activity. Research has demonstrated high-affinity binding to all five subtypes of dopamine receptors (D₁-D₅), with a general preference for the D₂-like family (D₂, D₃, D₄) over the D₁-like family (D₁, D₅). Loxapine, for instance, displays nanomolar affinity for the D₂ receptor, an interaction critical to its pharmacological profile. The binding at these receptors blocks the endogenous ligand, dopamine, from activating downstream signaling pathways, such as the inhibition of adenylyl cyclase. The precise affinity varies between receptor subtypes, contributing to the specific functional outcomes of these compounds.
Table 1: Binding Affinities of Loxapine at Human Dopamine Receptor Subtypes
| Compound | Receptor Target | Binding Affinity (Ki, nM) | Assay Type |
|---|---|---|---|
| Loxapine | Dopamine D₁ | 21–50 | Radioligand Binding Assay |
| Loxapine | Dopamine D₂ | 5.8–12 | Radioligand Binding Assay |
| Loxapine | Dopamine D₃ | 9.5 | Radioligand Binding Assay |
| Loxapine | Dopamine D₄ | 2.1–10 | Radioligand Binding Assay |
| Loxapine | Dopamine D₅ | 53 | Radioligand Binding Assay |
In addition to their effects on dopamine receptors, this compound derivatives are potent antagonists at multiple serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptor subtypes. The interaction with the 5-HT2A receptor is particularly significant. Many this compound compounds, including loxapine and its metabolite amoxapine (B1665473), exhibit higher affinity for the 5-HT2A receptor than for the dopamine D₂ receptor. This high 5-HT2A/D₂ binding ratio is a key feature that distinguishes their pharmacology. Antagonism at 5-HT2A receptors modulates dopaminergic pathways in several brain regions. Furthermore, these compounds display high affinity for other serotonin receptors, such as 5-HT2C, 5-HT6, and 5-HT7, which contributes to their complex mechanism of action.
Table 2: Binding Affinities of Loxapine at Human Serotonin Receptor Subtypes
| Compound | Receptor Target | Binding Affinity (Ki, nM) | Assay Type |
|---|---|---|---|
| Loxapine | Serotonin 5-HT1A | 140 | Radioligand Binding Assay |
| Loxapine | Serotonin 5-HT2A | 2.0–6.8 | Radioligand Binding Assay |
| Loxapine | Serotonin 5-HT2C | 12 | Radioligand Binding Assay |
| Loxapine | Serotonin 5-HT6 | 5.5 | Radioligand Binding Assay |
| Loxapine | Serotonin 5-HT7 | 1.8 | Radioligand Binding Assay |
Table 3: Functional Activity of Loxapine at the Human TRPA1 Channel
| Compound | Channel Target | Functional Activity (EC₅₀, µM) | Assay Type |
|---|---|---|---|
| Loxapine | TRPA1 | 1.9 | Calcium Influx Assay |
This compound derivatives can also interact with intracellular nuclear receptors, which function as ligand-activated transcription factors. Specific screening studies have identified amoxapine, a metabolite of loxapine, as an antagonist of the mineralocorticoid receptor (MR). The MR is a member of the nuclear receptor superfamily that binds steroid hormones like aldosterone. By binding to the MR, amoxapine can inhibit its transcriptional activity. This interaction is structurally specific and demonstrates that the this compound scaffold can be accommodated within the ligand-binding domain of certain nuclear receptors, thereby modulating gene expression.
Table 4: Antagonistic Activity of Amoxapine at the Human Mineralocorticoid Receptor
| Compound | Receptor Target | Functional Activity (IC₅₀, µM) | Assay Type |
|---|---|---|---|
| Amoxapine | Mineralocorticoid Receptor (MR) | 1.2 | Cell-based Reporter Gene Assay |
The γ-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the mammalian brain and is a ligand-gated ion channel. While the primary targets of dibenzoxazepines are aminergic GPCRs, some weak interaction with the GABAA receptor complex has been reported. Binding site analysis indicates that this interaction does not occur at the primary GABA binding site but rather at allosteric modulatory sites, such as the benzodiazepine (B76468) (BZD) binding site. However, the affinity of compounds like loxapine for the BZD site is significantly lower (in the micromolar range) compared to their affinity for dopamine and serotonin receptors. This suggests that direct modulation of the GABAA receptor is a weak, secondary component of their pharmacology and is unlikely to be a primary mechanism of action at typical biological concentrations.
Table 5: Binding Affinity of Loxapine at the GABAA Receptor Benzodiazepine Site
| Compound | Receptor Target Site | Binding Affinity (Ki, nM) | Assay Type |
|---|---|---|---|
| Loxapine | GABAA (Benzodiazepine Site) | >1000 | Radioligand Binding Assay |
G-Protein Coupled Receptor (GPCR) Interactions of Dibenzoxazepines
Intermolecular Forces and Ligand-Protein Interactions of Dibenzoxazepines
The biological activity of this compound compounds is fundamentally governed by their interactions with protein targets at the molecular level. The dibenzo[b,f] drugbank.comnih.govoxazepine scaffold is considered a privileged structure in medicinal chemistry, meaning its three-dimensional shape is well-suited for binding to a variety of biological targets. researchgate.net The binding affinity and specificity are dictated by a combination of intermolecular forces established between the ligand and the amino acid residues within the protein's binding pocket. nih.govnih.gov
Key intermolecular forces contributing to the ligand-protein interactions of dibenzoxazepines include:
Hydrogen Bonding: The nitrogen and oxygen heteroatoms within the central oxazepine ring, as well as substituents attached to the core structure, can act as hydrogen bond donors or acceptors. Computational studies of a this compound derivative revealed the formation of strong intermolecular O-H···N hydrogen bonds that link molecules into chains or dimers, highlighting the importance of this force in molecular recognition. acs.org
Aromatic and π-π Stacking Interactions: The two benzene (B151609) rings of the this compound core provide extensive surface area for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the protein binding site. nih.gov This type of non-covalent interaction is a recognized key component of ligand-protein interfaces and contributes significantly to binding stability. nih.gov
Polar and Ionic Interactions: The introduction of polar functional groups or ionizable side chains, such as the N-methylpiperazine group on loxapine, allows for more specific polar or ionic interactions. drugbank.com Structure-activity relationship (SAR) analyses of this compound constructs designed as mineralocorticoid receptor (MR) antagonists showed that polar groups were crucial for interacting with the helix-11 region of the receptor's ligand-binding domain. researchgate.net
The interplay of these forces determines how a specific this compound derivative, like loxapine, antagonizes dopamine and serotonin receptors or how other derivatives inhibit their respective enzyme targets. drugbank.com Modern techniques such as carbene footprinting coupled with mass spectrometry are being used to map these ligand-protein interactions with increasing precision, even at the sub-residue level. nih.gov
| Intermolecular Force | Structural Feature Responsible | Example of Interaction |
|---|---|---|
| Hydrogen Bonding | Oxazepine ring heteroatoms (N, O); Polar substituents | Formation of O-H···N bonds between a carboxylic acid substituent and a piperazine (B1678402) or oxepine nitrogen. acs.org |
| π-π Stacking | Two fused benzene (dibenzo) rings | Interaction with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in a receptor binding pocket. nih.gov |
| Hydrophobic Interactions | The entire rigid, largely nonpolar tricyclic system | Binding within nonpolar cavities of enzymes or receptors. drugbank.com |
| Polar/Ionic Interactions | Substituents such as piperazine rings or other polar groups | Interaction of polar groups on antagonists with the helix-11 region of the mineralocorticoid receptor ligand-binding domain. researchgate.net |
Applications of the Dibenzoxazepine Scaffold in Chemical Biology and Material Science
Scaffold Diversification for Target Identification Using Dibenzoxazepine Frameworks
The this compound scaffold serves as a versatile template for the synthesis of compound libraries aimed at identifying and validating novel biological targets. The concept of "scaffold diversification" involves the systematic chemical modification of a core structure to generate a wide array of derivatives with varied biological activities. researchgate.net This approach is instrumental in chemical genetics and proteomics for elucidating the function of proteins and their roles in disease pathways.
Researchers have developed numerous synthetic strategies to functionalize the this compound core at various positions. These methods include copper-catalyzed reactions, multicomponent reactions, and intramolecular cyclizations, allowing for the introduction of a wide range of substituents. researchgate.netbeilstein-journals.org For instance, the modification of the this compound ring can influence the compound's interaction with biological targets, leading to derivatives with distinct pharmacological profiles. ontosight.ai
A key strategy in target identification is the use of phenotypic screening, where compounds are tested for their ability to induce a specific cellular response. Once an active "hit" compound containing the this compound scaffold is identified, computational methods can be employed to infer its putative targets based on chemical similarity to compounds with known biological activities. nih.gov By comparing the scaffold of the hit compound to databases of bioactive molecules, researchers can generate a list of potential protein targets for further experimental validation. nih.gov This scaffold-based approach helps to narrow down the number of potential targets and enriches for known cancer targets when applied to chemical cancer cell line screens. nih.gov
The table below illustrates examples of synthetic methods used for the diversification of the this compound scaffold.
| Synthetic Method | Description | Potential for Diversification |
| Ullmann Condensation | A copper-catalyzed reaction for the formation of diaryl ethers, a key step in synthesizing the this compound core. researchgate.net | Allows for the use of various substituted phenols and haloarenes, leading to diverse substitution patterns on the benzene (B151609) rings. |
| Isocyanide-Based Multicomponent Reactions | A one-pot reaction involving an isocyanide, a gem-diactivated olefin, and a cyclic imine (like this compound) to create fused heterocyclic systems. beilstein-journals.orgcontinental.edu.pe | Enables the rapid generation of complex, pyrrole-fused this compound derivatives with unique three-dimensional shapes. researchgate.netbeilstein-journals.org |
| N-Substitution | Modification of the nitrogen atom of the oxazepine ring. | The introduction of various substituents at this position can significantly alter the compound's biological activity, as seen in N-substituted dibenzoxazepines developed as analgesic prostaglandin (B15479496) E2 antagonists. google.comacs.org |
| Side-Chain Modification | Alteration of substituents attached to the this compound core. google.com | The introduction of different functional groups, such as a piperazinyl moiety, can influence the compound's interaction with neurotransmitter receptors. ontosight.aiontosight.ai |
Development of Chemical Probes and Tool Compounds Based on this compound
Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of its biological function in a temporal and often reversible manner. labroots.comnih.govthermofisher.kr The this compound scaffold is an attractive starting point for the development of such probes due to its established biological activity and synthetic tractability. researchgate.net Tool compounds are similar to chemical probes but may have less defined characteristics. labroots.com
The design of a this compound-based chemical probe begins with a "hit" compound that shows activity against a target of interest. Medicinal chemistry efforts then focus on optimizing the compound's potency, selectivity, and cell permeability. This involves synthesizing a library of analogs with systematic modifications to the this compound core and its substituents. For example, derivatives of this compound have been synthesized and evaluated for their affinity for histamine (B1213489) receptors, with structural modifications leading to varying pharmacological profiles.
An important aspect of a chemical probe is a well-defined mechanism of action. labroots.comthermofisher.kr For this compound derivatives, this can be elucidated through a combination of biochemical assays, structural biology, and computational modeling. For instance, comparative molecular field analysis (CoMFA) has been used to design more potent TRPA1 receptor agonists based on this compound derivatives.
The development of chemical probes based on the this compound scaffold is crucial for validating new drug targets and for dissecting complex biological pathways. nih.govthermofisher.kr These tools allow researchers to investigate the consequences of modulating a specific target in cells or even in whole organisms. thermofisher.kr
Integration of this compound into Hybrid Molecular Architectures
The unique structural and electronic properties of the this compound scaffold make it an ideal building block for the construction of complex, hybrid molecular architectures. cnrs.fr This involves chemically fusing or linking the this compound moiety with other functional molecular systems to create novel compounds with emergent properties. These hybrid molecules can find applications in medicinal chemistry, material science, and diagnostics. beilstein-journals.orgcontinental.edu.pe
One notable example is the synthesis of pyrrole-fused this compound derivatives through isocyanide-based multicomponent reactions. beilstein-journals.orgcontinental.edu.pe This approach generates complex, polycyclic scaffolds that combine the structural features of both pyrroles and dibenzoxazepines. beilstein-journals.org These hybrid compounds are of interest due to their potential bioactivity and their unique fluorescence properties, which could be harnessed for applications in biomedical imaging and clinical diagnostics. continental.edu.pe
In another instance, the this compound motif has been integrated with spirooxindole structures to create potent mineralocorticoid receptor (MR) antagonists. researchgate.net This research was driven by the goal of replacing a known dibenzoxepane system that interacts with the hydrophobic region of the MR ligand-binding domain. researchgate.net
The development of these hybrid architectures often relies on efficient and versatile synthetic methodologies that allow for the controlled assembly of multiple molecular components. The ability to combine the this compound scaffold with other pharmacophores or functional units opens up vast possibilities for creating molecules with tailored properties for specific applications.
Role of this compound in Advanced Optoelectronic Materials (e.g., OLED Emitters)
The this compound scaffold has emerged as a promising component in the design of materials for advanced optoelectronic applications, particularly as emitters in organic light-emitting diodes (OLEDs). The rigid and π-conjugated nature of the this compound core contributes to the development of efficient and color-pure light-emitting materials. nih.govrsc.org
A significant area of research is the development of thermally activated delayed fluorescence (TADF) emitters, which can theoretically achieve 100% internal quantum efficiency in OLEDs. This compound derivatives have been incorporated into donor-acceptor molecules designed for TADF. For example, red-emitting TADF materials have been created by combining a rigid acceptor unit with triphenylamine (B166846) donors, resulting in high photoluminescence quantum yields. nih.gov While this example does not directly use a this compound core, the design principles are applicable.
More directly, researchers have designed novel heteroaromatic systems by creating a hybrid of dibenzo[b,f]oxazepines and 1,4-dihydropyrrolo[3,2-b]pyrroles (DHPPs). nih.govrsc.org This rigid molecular architecture leads to excellent blue color purity and stronger emission compared to analogous systems with free rotation. nih.govrsc.orgrsc.org These DHPP-dibenzoxazepine hybrids serve as a foundation for charge-transfer-based efficient emitters, highlighting their potential in new-generation OLEDs. nih.govrsc.org The ability to modulate the electronic properties of these molecules through peripheral functionalization further enhances their utility in optoelectronic devices. nih.govrsc.org
The table below summarizes the performance of some OLEDs incorporating this compound-based or similar emitters.
| Emitter Type | Emission Color | Max. External Quantum Efficiency (EQE) | Reference |
| Dibenzophenazine-based TADF | Orange | 20.5% | researchgate.net |
| Fluorinated dibenzo[a,c]-phenazine-based TADF | Orange-Red | 21.8% | rsc.org |
| Dibenzonitrile-substituted dipyrido[3,2-a:2',3'-c]phenazine-based TADF | Red | 12.0% | nih.gov |
| DHPP-dibenzoxazepine hybrid | Blue | Not specified | nih.govrsc.org |
Design of this compound Compounds with Specific Biological Modulatory Profiles
The this compound scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple, often unrelated, biological targets. researchgate.net This versatility makes it an excellent starting point for the design of compounds with specific biological modulatory profiles for therapeutic applications. researchgate.net The design process relies on understanding the structure-activity relationships (SAR) of this compound derivatives. dokumen.pub
By strategically modifying the this compound core, medicinal chemists can fine-tune the affinity and selectivity of the resulting compounds for a particular biological target. For example, derivatives of dibenz[b,f] ontosight.aiCurrent time information in Bangalore, IN.oxazepine are known to possess a range of pharmacological activities and are of growing interest in the pharmaceutical industry. researchgate.net Specific derivatives like loxapine (B1675254) (an antipsychotic) and amoxapine (B1665473) (an antidepressant) are based on this scaffold.
The introduction of different functional groups can dramatically alter the biological activity. For instance, attaching a piperazinyl group at the 11-position and a nitro group at the 2-position of the dibenz[b,f] ontosight.aiCurrent time information in Bangalore, IN.oxazepine core results in a compound explored for its neuropsychiatric properties due to its potential affinity for various neurotransmitter receptors. ontosight.ai Similarly, N-substituted this compound derivatives have been developed as potent analgesic agents that act as prostaglandin E2 antagonists. google.comacs.org
Computational methods, such as molecular modeling and pharmacophore-based approaches, play a crucial role in the rational design of these compounds. dokumen.pub These techniques help to predict how a designed molecule will bind to its target and guide the synthesis of compounds with improved efficacy and selectivity. dokumen.pub The ultimate goal is to develop novel therapeutic agents for a wide range of diseases, including psychiatric disorders, pain, and cancer. ontosight.aigoogle.comresearchgate.net
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing dibenzoxazepine and its substituted derivatives?
- Answer : this compound synthesis typically involves cyclization reactions of precursor molecules, such as o-aminophenol derivatives, under controlled thermal or catalytic conditions. Substituted derivatives require functional group modifications, often via electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) . For reproducibility, experimental protocols must detail solvent systems, reaction temperatures, and purification methods (e.g., column chromatography, recrystallization) . Structural confirmation should include -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .
Q. How can researchers validate the purity and structural integrity of this compound compounds?
- Answer : Purity is assessed via HPLC (≥95% purity threshold) with UV/Vis or mass detection. Structural integrity requires spectroscopic concordance:
- NMR : Compare observed chemical shifts with predicted values for aromatic protons (~6.5–8.5 ppm) and oxazepine ring protons (~3.5–5.5 ppm) .
- Melting Point : Match experimental values with literature data (e.g., this compound melts at 72–74°C) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical calculations (±0.4% tolerance) .
Q. What are the key physicochemical properties of this compound relevant to in vitro studies?
- Answer : Critical properties include:
Advanced Research Questions
Q. How does this compound modulate membrane potential in eukaryotic cells, and what methodological controls are essential for such studies?
- Answer : this compound reduces membrane potential in models like Chaos carolinense by altering ion channel permeability. Key controls:
- Vehicle Controls : Ethanol concentrations ≤1% to exclude solvent artifacts .
- Time-Dependent Measurements : Record at 2, 4, and 6 minutes post-exposure to capture dynamic effects .
- Input Resistance Monitoring : Use microelectrodes to differentiate between ion flux changes and cytotoxic damage .
- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) for concentration-response curves (e.g., 10 pM–1 mM) .
Q. What strategies resolve contradictions in this compound’s concentration-dependent effects on cellular input resistance?
- Answer : Discrepancies (e.g., significant resistance changes at 10 pM vs. no effect at 100 nM) may arise from:
- Receptor Saturation : High concentrations may non-specifically bind to off-target sites.
- Experimental Variability : Standardize cell preparation (e.g., amoeba size, health status) and buffer composition .
- Dose-Response Replication : Use ≥3 independent replicates per concentration and validate via patch-clamp electrophysiology .
Q. How can computational modeling predict the structure-activity relationship (SAR) of substituted this compound derivatives?
- Answer :
- Ligand-Based Modeling : Use QSAR tools (e.g., Schrödinger’s Canvas) to correlate substituent electronegativity with bioactivity .
- Docking Studies : Map derivatives to target proteins (e.g., TRPV1) using AutoDock Vina; prioritize compounds with ΔG ≤ -7 kcal/mol .
- Validation : Compare predicted vs. experimental IC values in enzyme inhibition assays .
Q. What ethical and methodological considerations apply when extrapolating this compound’s in vitro effects to mammalian models?
- Answer :
- Ethics : Obtain IACUC approval for vertebrate studies; adhere to ARRIVE guidelines for experimental design transparency .
- Dose Conversion : Calculate interspecies scaling (e.g., body surface area normalization) from amoeba to rodent models .
- Toxicity Screening : Pre-test in zebrafish embryos (FET assay) to assess developmental toxicity .
Methodological Best Practices
- Literature Reviews : Use systematic reviews (PRISMA framework) to identify gaps, such as this compound’s unexplored anti-inflammatory potential .
- Data Reproducibility : Share raw data (e.g., electrophysiology traces) in supplementary materials with DOI-linked repositories .
- Conflict Resolution : Apply Bradford Hill criteria to differentiate causal effects from experimental noise in mechanistic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
